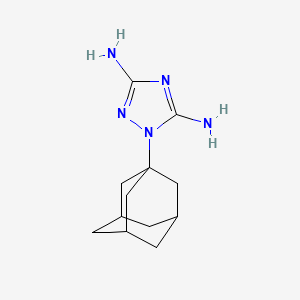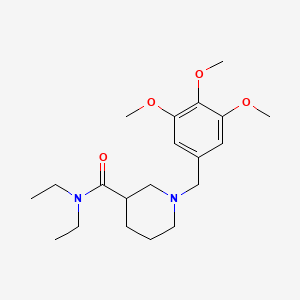
1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine, also known as ADT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ADT is a triazole-based compound that has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for drug development and other applications.
Aplicaciones Científicas De Investigación
1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its potential use in various scientific applications. One of the most promising areas of research for this compound is in the development of new drugs. This compound has been found to exhibit potent antiviral, anticancer, and antimicrobial activity, making it a potential candidate for the treatment of a wide range of diseases.
Mecanismo De Acción
The exact mechanism of action of 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the activity of several key enzymes involved in viral replication, such as the HIV-1 protease and the HCV NS3/4A protease.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its antiviral and anticancer activity, this compound has also been found to exhibit potent antioxidant, anti-inflammatory, and neuroprotective activity. These properties make this compound an attractive target for the development of new drugs for the treatment of a wide range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine in lab experiments is its potent activity against a wide range of targets. This makes it a useful tool for studying various cellular processes and for the development of new drugs. However, one limitation of using this compound is its relatively complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine. One area of interest is in the development of new drugs for the treatment of viral infections, such as HIV and HCV. This compound has been found to exhibit potent activity against these viruses, and further research could lead to the development of new and more effective treatments.
Another potential area of research is in the development of new drugs for the treatment of cancer. This compound has been found to exhibit potent anticancer activity, and further research could lead to the development of new drugs that are more effective and less toxic than current treatments.
Finally, this compound has also been found to exhibit potent neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research in this area could lead to the development of new and more effective treatments for these devastating diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for drug development and other applications. Further research in this area could lead to the development of new and more effective treatments for a wide range of diseases.
Métodos De Síntesis
The synthesis of 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine involves a multi-step process that typically starts with the reaction of adamantane with hydrazine hydrate to produce 1-aminoadamantane. The 1-aminoadamantane is then reacted with triethyl orthoformate and triethyl orthoacetate to produce the corresponding imines, which are then reacted with sodium azide to produce the final product, this compound.
Propiedades
IUPAC Name |
1-(1-adamantyl)-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c13-10-15-11(14)17(16-10)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H4,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKYJIDUNLVCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=NC(=N4)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4984830.png)
![3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4984850.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4984854.png)
![(1H-indol-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4984858.png)
![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4984864.png)
![N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4984876.png)

![1-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4984888.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4984890.png)


![5-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B4984912.png)
![2-[(2-chlorobenzyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984914.png)
